molecular formula C17H18N4OS B12138247 5-(3-Methoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(3-Methoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12138247
M. Wt: 326.4 g/mol
InChI Key: IMNBIYCGCCBKCM-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Substitution Reactions: Introduction of the methoxyphenyl and methylphenylmethylthio groups can be done through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the aromatic substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use in drug development due to its triazole core, which is a common motif in many pharmaceuticals.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

5-(3-Methoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4OS/c1-12-6-3-4-7-14(12)11-23-17-20-19-16(21(17)18)13-8-5-9-15(10-13)22-2/h3-10H,11,18H2,1-2H3

InChI Key

IMNBIYCGCCBKCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC(=CC=C3)OC

Origin of Product

United States

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